
L-4-Hydroxyglutamate semialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-4-Hydroxyglutamic semialdehyde, also known as (4r)-4-hydroxy-5-oxo-L-norvaline, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-4-Hydroxyglutamic semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, L-4-hydroxyglutamic semialdehyde is primarily located in the mitochondria. L-4-Hydroxyglutamic semialdehyde exists in all eukaryotes, ranging from yeast to humans. In humans, L-4-hydroxyglutamic semialdehyde is involved in the arginine and proline metabolism pathway. L-4-Hydroxyglutamic semialdehyde is also involved in several metabolic disorders, some of which include the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, the prolinemia type II pathway, the hyperprolinemia type II pathway, and the hyperornithinemia with gyrate atrophy (hoga) pathway.
L-4-hydroxyglutamic semialdehyde is a glutamic semialdehyde that is L-glutamic 5-semialdehyde substituted by a hydroxy group at position 4. It has a role as a Saccharomyces cerevisiae metabolite, a mouse metabolite and a human metabolite. It derives from a L-glutamic 5-semialdehyde. It is a tautomer of a L-4-hydroxyglutamate semialdehyde zwitterion.
Scientific Research Applications
1. Microbial Catabolism and Environmental Relevance
- L-4-Hydroxyglutamate semialdehyde plays a role in the microbial catabolism of hydroxyproline (Hyp), a process significant in environmental nutrient cycling. In Sinorhizobium meliloti, a bacterial pathway involves the conversion of this compound to α-ketoglutarate, an intermediate in the tricarboxylic acid cycle, highlighting its environmental relevance in carbon and nitrogen recycling (White et al., 2012).
2. Biochemical and Structural Characterization in Metabolic Pathways
- This compound is also involved in various metabolic pathways in different organisms. For instance, the study of L-2-Keto-3-deoxyarabinonate (L-KDA) dehydratase, an enzyme that catalyzes the hydration of L-KDA to α-ketoglutaric semialdehyde, sheds light on the unique catalytic mechanisms within the Class I aldolase protein superfamily, of which this compound is a part (Watanabe et al., 2020).
3. Synthetic Metabolic Pathway Construction
- The construction of synthetic metabolic pathways involving this compound derivatives showcases its potential in biotechnology. For example, the biosynthesis of non-natural methionine precursor 2,4-dihydroxybutyric acid from malate involves this compound-related enzymes, demonstrating its utility in creating new biochemical pathways (Walther et al., 2017).
4. Role in Disease Mechanisms and Diagnosis
- In the context of human health, this compound is pertinent in the study of metabolic disorders such as succinic semialdehyde dehydrogenase deficiency. This rare disorder, characterized by the accumulation of 4-hydroxybutyric acid (a product of this compound metabolism), offers insights into the biochemical underpinnings of neurometabolic diseases (Pearl et al., 2003).
properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h2-4,8H,1,6H2,(H,9,10)/t3-,4+/m1/s1 |
InChI Key |
XCXUZPXOFFRGGP-DMTCNVIQSA-N |
Isomeric SMILES |
C([C@H](C=O)O)[C@@H](C(=O)O)N |
SMILES |
C(C(C=O)O)C(C(=O)O)N |
Canonical SMILES |
C(C(C=O)O)C(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




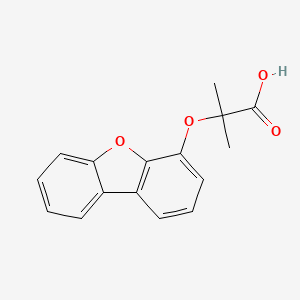

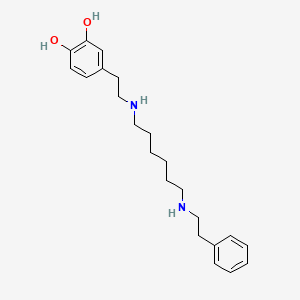
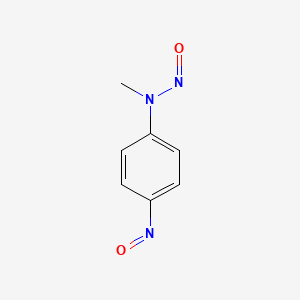

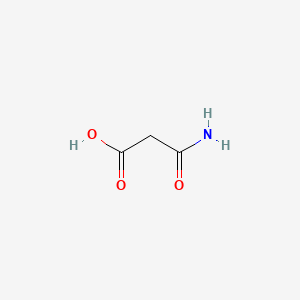

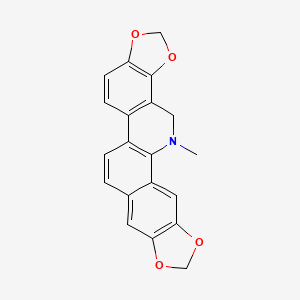
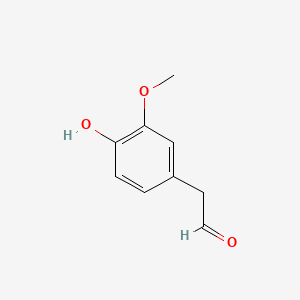

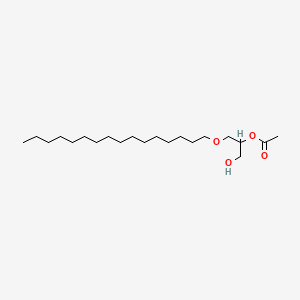
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)